

A Comparative Analysis of the Biological Activities of 3-Morpholinobenzaldehyde Derivatives

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Compound of Interest

Compound Name: 3-Morpholinobenzaldehyde

Cat. No.: B1352361

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Researchers and drug development professionals are increasingly interested in the therapeutic potential of heterocyclic compounds, with morpholine derivatives being a significant area of focus. The morpholine moiety is a privileged structure in medicinal chemistry, known to enhance the pharmacological profile of compounds. This guide provides a comparative overview of the biological activities of various derivatives of **3-Morpholinobenzaldehyde**, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data from recent studies to facilitate objective comparison.

Quantitative Comparison of Biological Activity

The following table summarizes the biological activities of several morpholine derivatives, providing a quantitative basis for comparison. These derivatives, while not all originating from **3-Morpholinobenzaldehyde**, share the core morpholine structure and offer insights into its therapeutic potential.

Compound ID	Derivative Class	Target/Assay	Activity Metric	Result	Reference
M2	Substituted Morpholine	Anticancer (MDA-MB-231 cells)	IC50	88.27 µg/mL	[1]
M5	Substituted Morpholine	Anticancer (MDA-MB-231 cells)	IC50	81.92 µg/mL	[1]
5c	Morpholine-benzimidazole-oxadiazole	Anticancer (VEGFR-2 inhibition)	IC50	0.915 ± 0.027 µM	[2]
5h	Morpholine-benzimidazole-oxadiazole	Anticancer (HT-29 cells)	IC50	3.103 ± 0.979 µM	[2]
5h	Morpholine-benzimidazole-oxadiazole	Anticancer (VEGFR-2 inhibition)	IC50	0.049 ± 0.002 µM	[2]
5j	Morpholine-benzimidazole-oxadiazole	Anticancer (VEGFR-2 inhibition)	IC50	0.098 ± 0.011 µM	[2]
Compound 3	Morpholine Derivative	Antimicrobial (Various bacteria)	MIC	3.125 - >12.5 mg/ml	[3][4]
Compound 4	Morpholine Derivative	Antimicrobial (Various bacteria)	Inhibition Zone	17 - 26 mm	[4]
Compound 6	Morpholine Derivative	Antimicrobial (Various bacteria)	MIC	6.25 - 12.5 mg/ml	[3][4]
V4	Morpholinopyrimidine	Anti-inflammatory	-	Active	[5]

		(NO inhibition)			
V8	Morpholinopyrimidine	Anti-inflammatory (NO inhibition)	-	Active	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.

In Vitro Anticancer Activity Assessment (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric test used to assess cell density, based on the measurement of cellular protein content.

- Cell Plating: The MDA-MB-231 breast cancer cell line is seeded into 96-well plates and incubated.
- Compound Treatment: Cells are treated with various concentrations of the synthesized morpholine derivatives (ranging from 30–250 µg/mL).[\[1\]](#)
- Incubation: The plates are incubated for a specified period.
- Fixation: The cells are fixed with a suitable fixative.
- Staining: The fixed cells are stained with SRB dye.
- Measurement: The absorbance is measured spectrophotometrically to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[\[1\]](#)

VEGFR-2 Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

- **Assay Setup:** The assay is performed in a 96-well plate format.
- **Component Addition:** Recombinant human VEGFR-2, the test compounds (like 5c, 5h, and 5j), and a suitable substrate are added to the wells.[2]
- **Initiation:** The enzymatic reaction is initiated by the addition of ATP.
- **Incubation:** The plate is incubated to allow the reaction to proceed.
- **Detection:** The amount of product formed is quantified, often using a luminescence or fluorescence-based method.
- **Data Analysis:** The IC₅₀ values are calculated by comparing the enzyme activity in the presence of the test compounds to the control. Compound 5h showed potent VEGFR-2 inhibition with an IC₅₀ of 0.049 ± 0.002 μ M, comparable to the reference drug sorafenib.[2]

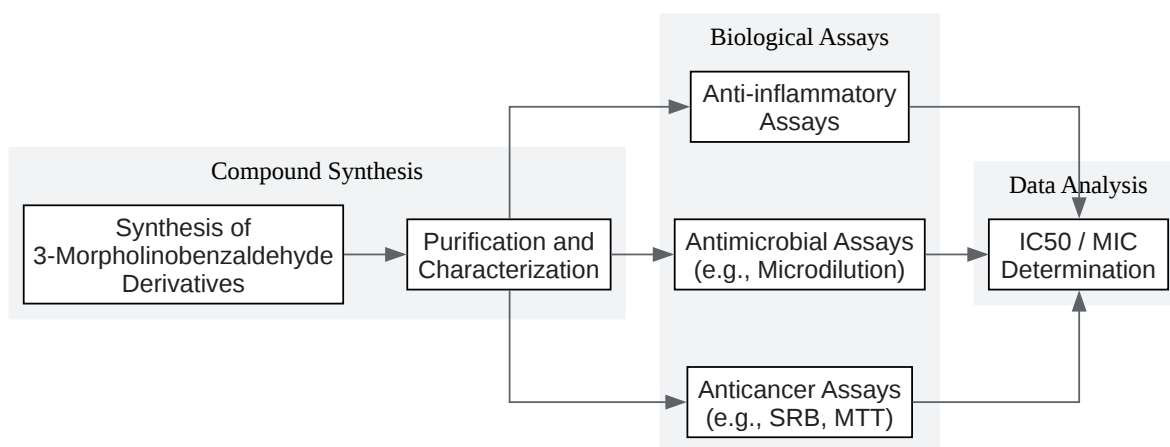
Antimicrobial Susceptibility Testing (Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Preparation:** A serial dilution of the test compounds is prepared in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with a standardized suspension of the target microorganism.
- **Incubation:** The plates are incubated under appropriate conditions for microbial growth.
- **Observation:** The wells are visually inspected for turbidity, indicating microbial growth.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. For instance, some morpholine derivatives inhibited the growth of *Enterococcus hirae*, *Enterococcus faecium*, *Enterococcus durans*, and *Enterococcus gallinarum* at a low concentration of 3.125 mg/ml.[4]

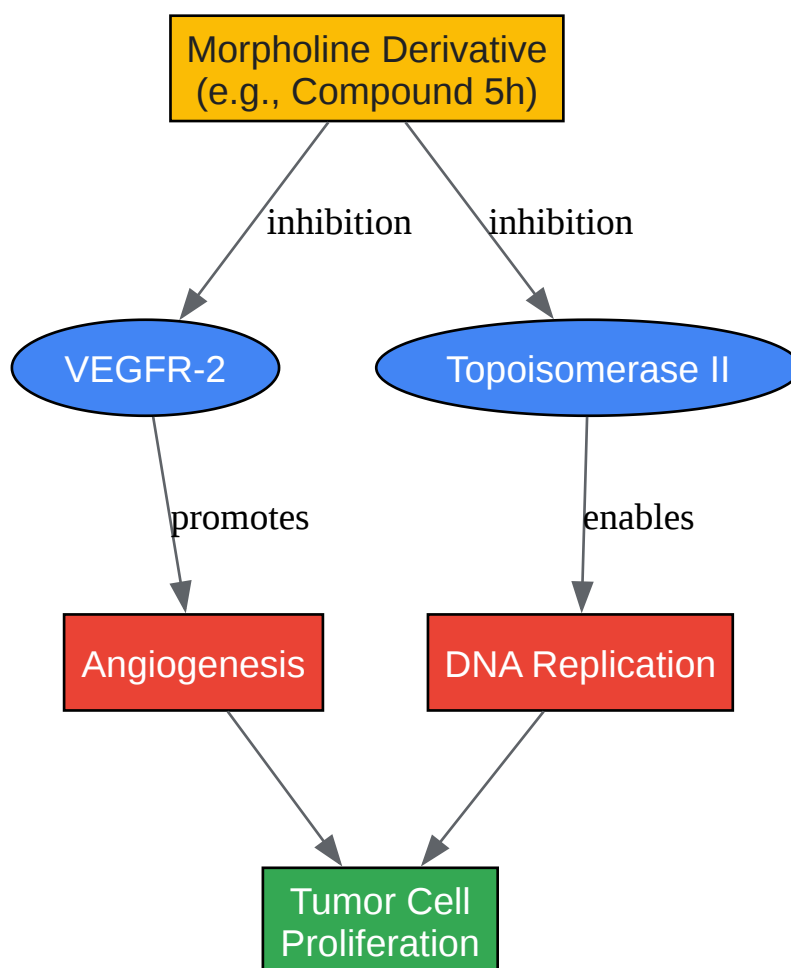
Visualizing Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.



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Caption: General workflow for the synthesis and biological evaluation of **3-Morpholinobenzaldehyde** derivatives.



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Caption: Proposed anticancer mechanism of action for certain morpholine derivatives.

Conclusion

The reviewed studies demonstrate that derivatives incorporating the morpholine scaffold possess a broad range of biological activities. Specifically, certain derivatives have shown promising anticancer activity through mechanisms such as the inhibition of VEGFR-2 and topoisomerase II.[1][2] Furthermore, significant antimicrobial and anti-inflammatory effects have been reported.[3][4][5] The presented data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, highlighting the potential of **3-Morpholinobenzaldehyde** derivatives as a foundation for the development of novel therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds.

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